2-Methyl-6-geranylgeranyl-1,4-benzoquinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-geranylgeranyl-1,4-benzoquinol is a polyprenylhydroquinone that is 2-methylbenzene-1,4-diol substituted by a geranylgeranyl group at position 6. It is a polyprenylhydroquinone and a member of hydroquinones.
Scientific Research Applications
Biosynthesis in Marine Algae
2-Methyl-6-geranylgeranyl-1,4-benzoquinol and related compounds have been identified in marine algae, such as the brown algae Cystoseira stricta. These compounds, isolated from algae, have been structurally elucidated through spectral analysis and chemical degradation, highlighting their significance in marine biochemistry (Amico et al., 1982).
Role in Tocopherol Biosynthesis
Research indicates that geranylgeranyl substituted methylquinols are precursors in tocopherol biosynthesis in spinach chloroplasts. These quinols are shown to be even more effectively methylated than their phytyl substituted counterparts, suggesting a critical role in the biosynthesis of vitamin E, particularly α-tocopherol (Soll & Schultz, 1979).
Antioxidant and Antiviral Properties
Compounds structurally related to this compound, such as those isolated from Sargassum micracanthum, have been shown to possess significant antioxidant activities. These activities include inhibitory effects on lipid peroxidation and radical scavenging effects. Additionally, some of these compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in cancer research (Mori et al., 2005).
Properties
Molecular Formula |
C27H40O2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]benzene-1,4-diol |
InChI |
InChI=1S/C27H40O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)18-24(6)27(25)29/h10,12,14,16,18-19,28-29H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+ |
InChI Key |
DOWCCBNJUZOLRJ-MLAGYPMBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.